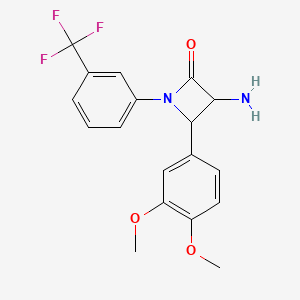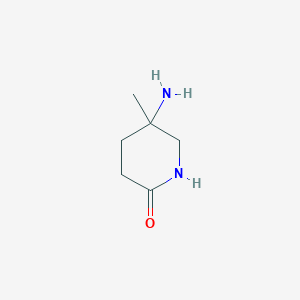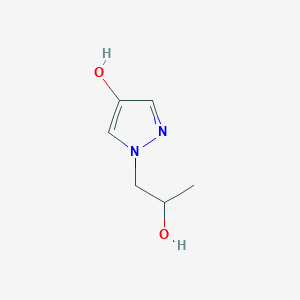
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a hydroxypropyl group, which imparts distinct chemical and physical characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol typically involves the reaction of pyrazole with 2-chloropropanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-chloropropanol attacks the pyrazole ring, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction conditions and higher yields. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor, and the product is continuously removed. This approach minimizes the formation of by-products and allows for efficient scaling up of the production process.
化学反応の分析
Types of Reactions: 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-oxopropyl)-1H-pyrazol-4-ol.
Reduction: The compound can undergo reduction reactions to form 1-(2-hydroxypropyl)-1H-pyrazol-4-amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed:
Oxidation: 1-(2-oxopropyl)-1H-pyrazol-4-ol.
Reduction: 1-(2-hydroxypropyl)-1H-pyrazol-4-amine.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(2-Hydroxypropyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding interactions with biological molecules, which can modulate their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1-(2-Hydroxypropyl)-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
2-Hydroxypropyl methacrylate: Both compounds contain a hydroxypropyl group, but 2-hydroxypropyl methacrylate is used primarily in polymer chemistry.
1-(2-Hydroxyethyl)-1H-pyrazol-4-ol: This compound has a similar structure but with an ethyl group instead of a propyl group, which can affect its chemical properties and reactivity.
1-(2-Hydroxypropyl)-1H-imidazol-4-ol: This compound features an imidazole ring instead of a pyrazole ring, leading to different biological activities and applications.
The uniqueness of this compound lies in its specific combination of the hydroxypropyl group and the pyrazole ring, which imparts distinct chemical and biological properties that are not observed in other similar compounds.
特性
分子式 |
C6H10N2O2 |
|---|---|
分子量 |
142.16 g/mol |
IUPAC名 |
1-(2-hydroxypropyl)pyrazol-4-ol |
InChI |
InChI=1S/C6H10N2O2/c1-5(9)3-8-4-6(10)2-7-8/h2,4-5,9-10H,3H2,1H3 |
InChIキー |
XNQMMYDEGQSHHV-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=C(C=N1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


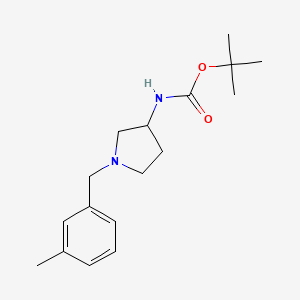
![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,7,8,9-tetrahydro-1H-purin-8-one](/img/structure/B14777067.png)
![2-amino-N-[(2-chlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14777074.png)
![6-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777083.png)
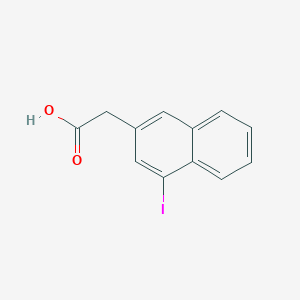
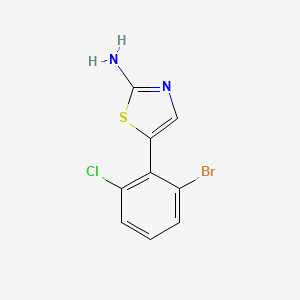
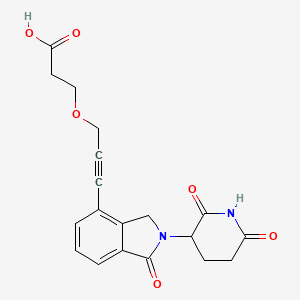

![Dispiro[2,3-diazabicyclo[3.1.0]hexane-6,1'-cyclobutane-2',1''-cyclopropane]](/img/structure/B14777116.png)

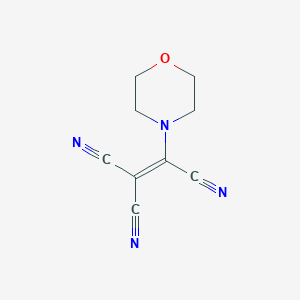
![Tert-butyl 3-[2-aminopropanoyl(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B14777123.png)
